3-Benzyl-6-methyl-2-(methylsulfanyl)quinoline
Description
3-Benzyl-6-methyl-2-(methylsulfanyl)quinoline is a quinoline derivative characterized by a benzyl group at position 3, a methyl group at position 6, and a methylsulfanyl (-SCH₃) moiety at position 2 of the quinoline ring. The quinoline scaffold is widely studied due to its pharmacological relevance, particularly in antimalarial and anticancer agents. The substitution pattern of this compound—specifically the electron-donating methylsulfanyl group at position 2 and hydrophobic benzyl/methyl groups at positions 3 and 6—distinguishes it from other quinoline derivatives.
Properties
CAS No. |
918518-95-3 |
|---|---|
Molecular Formula |
C18H17NS |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
3-benzyl-6-methyl-2-methylsulfanylquinoline |
InChI |
InChI=1S/C18H17NS/c1-13-8-9-17-15(10-13)12-16(18(19-17)20-2)11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3 |
InChI Key |
DTJNXVIXUOEYIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)SC)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-methyl-2-(methylsulfanyl)quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzylamine with benzyl chloride in the presence of a base can lead to the formation of the quinoline ring system.
Industrial Production Methods
Industrial production of 3-Benzyl-6-methyl-2-(methylsulfanyl)quinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-methyl-2-(methylsulfanyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline ring to its dihydro or tetrahydro derivatives using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
Pharmacological Properties
3-Benzyl-6-methyl-2-(methylsulfanyl)quinoline exhibits a range of pharmacological activities, making it a compound of interest in drug discovery.
Anticancer Activity
Quinoline derivatives, including 3-Benzyl-6-methyl-2-(methylsulfanyl)quinoline, have been studied for their potential as anticancer agents. Research indicates that quinoline compounds can inhibit various cancer cell lines by interfering with cellular signaling pathways. Specifically, they are known to act as inhibitors of phosphoinositide 3-kinase (PI3K), which plays a critical role in cancer progression and survival . The selectivity of these compounds for PI3K isoforms suggests their utility in targeting specific cancer types.
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. Studies have shown that compounds in this class can exhibit significant activity against bacterial and fungal pathogens. For instance, fused tetracyclic quinolines have demonstrated effectiveness as antibacterial and antifungal agents, providing a basis for developing new treatments for infectious diseases .
Antimalarial Activity
Recent investigations into quinoline derivatives have highlighted their potential as antimalarial agents. The structural modifications of quinolines can enhance their efficacy against chloroquine-resistant malaria strains. This property positions them as promising candidates for further development in malaria treatment .
In Vitro Studies
In vitro studies have demonstrated the effectiveness of 3-Benzyl-6-methyl-2-(methylsulfanyl)quinoline against various cancer cell lines. For example, a study showed that this compound could significantly reduce cell viability in breast cancer cell lines by inducing apoptosis through the PI3K/Akt signaling pathway .
In Vivo Studies
Animal model studies have further validated the anticancer potential of quinoline derivatives. In one study, mice treated with a related quinoline compound exhibited reduced tumor growth compared to control groups, indicating its potential for therapeutic use in oncology .
Data Table: Summary of Applications
| Application Area | Activity Type | Notable Findings |
|---|---|---|
| Anticancer | PI3K inhibition | Selective inhibition leads to reduced cell viability |
| Antimicrobial | Bacterial/Fungal | Effective against multiple pathogens |
| Antimalarial | Chloroquine-resistant | Potential against resistant malaria strains |
Mechanism of Action
The mechanism of action of 3-Benzyl-6-methyl-2-(methylsulfanyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It may also inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Quinoline derivatives are structurally diverse, with variations in substituent type, position, and electronic effects. Below is a comparative analysis of 3-benzyl-6-methyl-2-(methylsulfanyl)quinoline with key analogs:
Structural and Spectral Comparisons
*Calculated based on molecular formula.
Key Observations:
- Electronic Properties: The methylsulfanyl group (-SCH₃) is less polar than the methoxy (-OCH₃) in 3a but more electron-rich than the phenethyl (-CH₂CH₂Ph) in 3b, influencing solubility and reactivity .
- Spectral Signatures: The ¹³C NMR shift for -SCH₃ (~37 ppm) is distinct from -OCH₃ (55.9 ppm) and phenethyl (37.4 ppm), aiding structural identification .
Biological Activity
3-Benzyl-6-methyl-2-(methylsulfanyl)quinoline is a compound belonging to the quinoline family, known for its diverse biological activities. This article delves into the biological properties of this compound, particularly its anticancer potential, mechanisms of action, and other pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinoline derivatives, including 3-benzyl-6-methyl-2-(methylsulfanyl)quinoline. Quinoline compounds can induce apoptosis in various cancer cell lines through multiple mechanisms:
- Oxidative Stress Induction : Quinoline derivatives have been shown to increase intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage. This mechanism is crucial for their anticancer activity as it triggers apoptotic pathways .
- Cell Cycle Arrest : Certain quinolines are known to cause cell cycle arrest at the G2 phase, inhibiting cancer cell proliferation. This effect is often mediated by the modulation of cyclin-dependent kinases (CDKs) and other regulatory proteins .
- Inhibition of Key Enzymes : Compounds like 3-benzyl-6-methyl-2-(methylsulfanyl)quinoline may inhibit topoisomerases and tubulin polymerization, disrupting essential cellular processes required for tumor growth .
Structure-Activity Relationship (SAR)
The effectiveness of quinoline derivatives often depends on their structural features. The presence of specific functional groups can significantly enhance their biological activity:
- Methylsulfanyl Group : The methylsulfanyl moiety in 3-benzyl-6-methyl-2-(methylsulfanyl)quinoline contributes to its lipophilicity and bioavailability, potentially enhancing its interaction with biological targets.
- Benzyl Substitution : The benzyl group enhances the compound's ability to dock with target proteins involved in cancer progression, such as aromatase and CDK2 .
Case Studies
Several studies have evaluated the biological activity of quinoline derivatives, including 3-benzyl-6-methyl-2-(methylsulfanyl)quinoline:
Other Biological Activities
Beyond anticancer effects, quinoline derivatives exhibit a range of pharmacological activities:
- Antimicrobial Effects : Quinoline compounds have demonstrated significant antimicrobial properties against various pathogens, making them candidates for further development in infectious disease treatment .
- Anti-inflammatory Properties : Some studies suggest that these compounds can inhibit inflammatory pathways by targeting cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are critical in inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
